molecular formula C10H18O B2592659 1,4,4-Trimethylcyclohexane-1-carbaldehyde CAS No. 140423-42-3

1,4,4-Trimethylcyclohexane-1-carbaldehyde

Cat. No.: B2592659
CAS No.: 140423-42-3
M. Wt: 154.253
InChI Key: HXVIIVYSWHVDGB-UHFFFAOYSA-N
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Description

1,4,4-Trimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, characterized by the presence of three methyl groups and an aldehyde functional group

Properties

IUPAC Name

1,4,4-trimethylcyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)4-6-10(3,8-11)7-5-9/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVIIVYSWHVDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140423-42-3
Record name 1,4,4-trimethylcyclohexane-1-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,4-Trimethylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclohexanecarboxaldehyde. For instance, the reaction of cyclohexanecarboxaldehyde with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at low temperatures can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1,4,4-Trimethylcyclohexane-1-carboxylic acid.

    Reduction: 1,4,4-Trimethylcyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,4,4-Trimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,4-trimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. Additionally, its structural features allow it to participate in various chemical pathways, influencing its reactivity and interactions.

Comparison with Similar Compounds

  • 1,3,3-Trimethylcyclohex-1-ene-4-carboxaldehyde
  • 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde

Comparison: 1,4,4-Trimethylcyclohexane-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the presence of an aldehyde functional group. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

1,4,4-Trimethylcyclohexane-1-carbaldehyde is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C10H18OC_{10}H_{18}O and features a cyclohexane ring with three methyl groups and an aldehyde functional group. Its structure contributes to its reactivity and interaction with biological systems.

Research indicates that this compound exhibits several biochemical properties:

  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, making it a candidate for further exploration in medicinal chemistry.
  • Antioxidant Properties : It may act as an antioxidant, protecting cells from oxidative stress by scavenging free radicals .

Cellular Effects

The compound influences various cellular processes:

  • Cytotoxicity : Studies have reported that this compound can induce cytotoxic effects on cancer cells, promoting apoptosis and inhibiting proliferation.
  • Gene Expression Modulation : It may alter gene expression profiles in treated cells, impacting pathways related to cell survival and death .

Molecular Mechanisms

The biological activity of this compound is mediated through several molecular mechanisms:

  • Enzyme Interaction : The compound can interact with specific enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways within cells .
  • Signaling Pathways : It influences cellular signaling pathways that regulate apoptosis and cell cycle progression. For instance, it may affect the BCL2 family proteins involved in apoptosis regulation .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction of viable cancer cells in cultures derived from breast and prostate cancer lines. The IC50 values observed were promising for further development as a therapeutic agent .
  • Antimicrobial Efficacy : A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound possesses notable antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Dosage Effects in Animal Models

Research into dosage effects reveals that higher concentrations of this compound correlate with increased biological activity but also raise concerns about potential toxicity. In animal models, dose-dependent studies indicate that moderate doses enhance therapeutic effects while minimizing adverse reactions .

Metabolic Pathways

The compound influences various metabolic pathways by modulating cytochrome P450 enzyme activities. This modulation can affect the metabolism of other drugs and compounds within the body.

Transport and Distribution

Studies on the transport mechanisms indicate that this compound is distributed across different tissues following administration. Its distribution pattern suggests potential for localized therapeutic effects depending on the route of administration .

Scientific Research Applications

The diverse biological activities of this compound make it suitable for applications in:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties position it as a candidate for drug development targeting infections and tumors.
Application AreaPotential Use
PharmaceuticalsAntimicrobial agents
OncologyAnticancer therapeutics
BiochemistryStudy of metabolic interactions
Environmental ScienceInvestigating volatile organic compounds

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